Phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Overview
Description
Phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of Phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves the reaction of N-hydroxyphthalimide with phenylacetic acid under specific conditions. One common method involves dissolving N-hydroxyphthalimide in a solvent mixture of acetone and water, followed by the addition of phenylacetic acid and a catalyst such as dimethyl acetylenedicarboxylate. The reaction is carried out at low temperatures, around -10°C, and the mixture is stirred for a specified duration to ensure complete reaction .
Chemical Reactions Analysis
Phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a selective monoamine oxidase inhibitor, which makes it useful for treating or preventing diseases mediated by monoamine oxidase . Additionally, it finds applications in the dye and polymer industries due to its unique chemical properties .
Mechanism of Action
The mechanism of action of Phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. As a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other mood disorders .
Comparison with Similar Compounds
Phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can be compared to other phthalimide derivatives such as N-phenethyl-3-phenylpropionamide and 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenethyl-3-phenylpropionamide . These compounds share similar chemical structures but differ in their specific functional groups and applications. For example, N-phenethyl-3-phenylpropionamide is known for its potential use in pharmaceutical research, while this compound is more commonly used in industrial applications .
Properties
IUPAC Name |
phenyl 2-(1,3-dioxoisoindol-2-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-14(21-11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFGRQMHRJWSLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974003 | |
Record name | Phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58455-49-5 | |
Record name | NSC120995 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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